molecular formula C26H20N2O B3825548 10,10-bis(4-aminophenyl)-9(10H)-anthracenone

10,10-bis(4-aminophenyl)-9(10H)-anthracenone

Cat. No. B3825548
M. Wt: 376.4 g/mol
InChI Key: HABJWTMJQUIKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,10-bis(4-aminophenyl)-9(10H)-anthracenone, also known as Bis-ANT, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. Synthesized in 1998, Bis-ANT has been used in various fields such as biochemistry, molecular biology, and medical diagnostics.

Mechanism of Action

10,10-bis(4-aminophenyl)-9(10H)-anthracenone works by intercalating between the base pairs of DNA and RNA. This intercalation causes a change in the fluorescence of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone, which can be detected using a fluorescence microscope. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been shown to bind to metal ions, causing a change in fluorescence that can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects
10,10-bis(4-aminophenyl)-9(10H)-anthracenone has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in cell culture studies to study the effects of various drugs and chemicals on DNA and RNA. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been used in vivo to study the distribution of drugs and chemicals in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is its high sensitivity and selectivity. It can detect small changes in DNA and RNA, as well as metal ions. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone is its cost. It is more expensive than other fluorescent dyes, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone in scientific research. One area of interest is the development of new sensors for metal ions using 10,10-bis(4-aminophenyl)-9(10H)-anthracenone. Another area of interest is the use of 10,10-bis(4-aminophenyl)-9(10H)-anthracenone in medical diagnostics, particularly for the detection of cancer cells and tumor tissues. Additionally, 10,10-bis(4-aminophenyl)-9(10H)-anthracenone could be used in the development of new drugs that target DNA and RNA.

Scientific Research Applications

10,10-bis(4-aminophenyl)-9(10H)-anthracenone has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for DNA and RNA, as well as a sensor for metal ions. 10,10-bis(4-aminophenyl)-9(10H)-anthracenone has also been used in medical diagnostics to detect cancer cells and tumor tissues.

properties

IUPAC Name

10,10-bis(4-aminophenyl)anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABJWTMJQUIKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,10-bis(4-aminophenyl)anthracen-9(10H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.